molecular formula C18H20ClN5 B4909883 3-[[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamino]methyl]-N,N-dimethylpyridin-2-amine

3-[[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamino]methyl]-N,N-dimethylpyridin-2-amine

Cat. No.: B4909883
M. Wt: 341.8 g/mol
InChI Key: HASMVNWSFGYRLP-UHFFFAOYSA-N
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Description

3-[[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamino]methyl]-N,N-dimethylpyridin-2-amine is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl group, a pyridine ring, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamino]methyl]-N,N-dimethylpyridin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorophenylhydrazine with an appropriate β-diketone to form the pyrazole ring. This intermediate is then reacted with a pyridine derivative under conditions that facilitate the formation of the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamino]methyl]-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamino]methyl]-N,N-dimethylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamino]methyl]-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenylhydrazine derivatives: Share the chlorophenyl group and may have similar reactivity.

    Pyrazole derivatives: Compounds with a pyrazole ring that exhibit similar chemical behavior.

    Pyridine derivatives: Molecules containing a pyridine ring, which may have comparable properties.

Uniqueness

The uniqueness of 3-[[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamino]methyl]-N,N-dimethylpyridin-2-amine lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-[[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamino]methyl]-N,N-dimethylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5/c1-24(2)18-14(4-3-9-21-18)10-20-11-15-12-22-23-17(15)13-5-7-16(19)8-6-13/h3-9,12,20H,10-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASMVNWSFGYRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)CNCC2=C(NN=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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